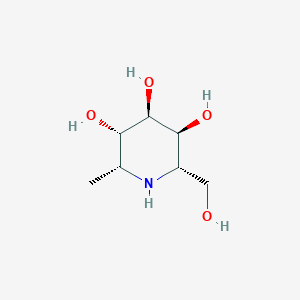

Epihomorhamnojirimycin

Description

Epihomorhamnojirimycin is a synthetic iminosugar derivative characterized by its structural resemblance to natural carbohydrates. This compound belongs to the class of glycosidase inhibitors, which interfere with enzymatic processes involved in glycoprotein metabolism. Its unique stereochemical configuration, particularly the epimerization at the C3 position, distinguishes it from its parent compound, homorhamnojirimycin.

Properties

CAS No. |

185745-80-6 |

|---|---|

Molecular Formula |

C7H15NO4 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

(2S,3S,4R,5S,6R)-2-(hydroxymethyl)-6-methylpiperidine-3,4,5-triol |

InChI |

InChI=1S/C7H15NO4/c1-3-5(10)7(12)6(11)4(2-9)8-3/h3-12H,2H2,1H3/t3-,4+,5+,6+,7-/m1/s1 |

InChI Key |

ZEWFPWKROPWRKE-PFCGLBSHSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H]([C@H]([C@@H](N1)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(N1)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of epihomorhamnojirimycin typically involves multiple steps, starting from readily available sugars or sugar derivatives. One common synthetic route includes the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the starting sugar are protected using acyl or silyl groups.

Introduction of Imino Group: The protected sugar undergoes a series of reactions to introduce the imino group, often involving azide intermediates.

Deprotection: The protecting groups are removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve microbial fermentation processes, where specific strains of bacteria or fungi are engineered to produce the compound. This method can be more cost-effective and environmentally friendly compared to chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Epihomorhamnojirimycin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

Epihomorhamnojirimycin has a wide range of scientific research applications:

Chemistry: It is used as a glycosidase inhibitor in various biochemical assays.

Biology: It helps in studying carbohydrate metabolism and enzyme functions.

Medicine: It has potential therapeutic applications in treating diseases like diabetes and viral infections by inhibiting specific glycosidases.

Industry: It is used in the production of bioactive compounds and as a tool in synthetic biology.

Mechanism of Action

Epihomorhamnojirimycin exerts its effects by inhibiting glycosidases. It binds to the active site of these enzymes, preventing them from hydrolyzing glycosidic bonds in carbohydrates. This inhibition can disrupt various biological processes, making it useful in therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparisons

Epihomorhamnojirimycin shares core structural features with other iminosugars, such as Deoxynojirimycin (DNJ) and Miglitol. Key differences lie in the hydroxyl group arrangement and stereochemistry, which influence target specificity and potency. For example:

| Parameter | This compound | Deoxynojirimycin | Miglitol |

|---|---|---|---|

| Core Structure | Iminosugar with C3 epimer | Iminosugar (C1-OH) | N-Hydroxyethyl analog |

| Target Enzymes | α-glucosidases | α-/β-glucosidases | Intestinal disaccharidases |

| Bioavailability | Low (predicted) | Moderate | High |

| Clinical Use | Research-stage | Antiviral/diabetes | Type 2 diabetes |

Table 1: Structural and functional comparison of this compound with related compounds. Data inferred from structural analogs and enzyme inhibition studies

Pharmacokinetic and Pharmacodynamic Profiles

While direct pharmacokinetic data for this compound are unavailable, comparisons with Miglitol and DNJ highlight critical differences:

- Absorption: Miglitol exhibits high oral absorption due to its hydrophilic properties, whereas DNJ and this compound may require specialized delivery systems due to lower bioavailability .

- Metabolism: Unlike Miglitol, which undergoes minimal hepatic metabolism, iminosugars like this compound are prone to renal clearance, necessitating dose adjustments in renal impairment .

- Mechanistic Specificity: this compound’s C3 epimerization may enhance selectivity for lysosomal α-glucosidases over intestinal enzymes, reducing gastrointestinal side effects common to Miglitol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.